
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) propanoate” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a methyl group at the 6th position, a nitro group at the 3rd position, and a 2-oxo-1H group at the 2nd position. The 4th position of the pyridine ring is attached to a propanoate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the 2-oxo-1H group could potentially influence the compound’s reactivity and stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The nitro group, in particular, is a reactive functional group that could undergo various chemical reactions .Aplicaciones Científicas De Investigación
Nonlinear Optics and Material Design
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) propanoate, through its molecular complexes, plays a role in the field of nonlinear optics (NLO). The research by Muthuraman et al. (2001) explored molecular complexes formed between various compounds, including a 4-substituted pyridine-1-oxide, for designing new materials exhibiting quadratic NLO behavior. These complexes were found to exhibit second harmonic generation (SHG) activity, indicating their potential application in NLO and material design (Muthuraman, R. Masse, J. Nicoud, G. Desiraju, 2001).
Organic Synthesis and Catalysis
The compound's derivatives are used in organic synthesis and catalysis. Singh et al. (2013) demonstrated the use of a related pyrrolidine-based catalyst for the asymmetric Michael addition of cyclohexanone to β-nitrostyrenes. This method synthesized various γ-nitro carbonyl compounds with high yield and stereoselectivity, indicating the importance of these derivatives in stereoselective organic synthesis (Singh et al., 2013).
Pharmaceutical Synthesis
The synthesis of pharmaceuticals also utilizes derivatives of this compound. Huansheng (2013) described the synthesis of Dabigatran Etexilate, a notable anticoagulant, where a reaction involving a similar compound was a key step. This highlights the compound's relevance in the synthesis of complex pharmaceuticals (Cheng Huansheng, 2013).
Heterocyclic Chemistry
In heterocyclic chemistry, derivatives of this compound are involved in synthesizing various heterocyclic structures. Mironiuk-Puchalska et al. (2008) investigated the synthesis of N-hydroxypyrrolidin-2-one derivatives, involving reactions with similar compounds. This research demonstrates the application of these derivatives in developing novel heterocyclic compounds, which are crucial in many areas of chemistry and pharmacology (Ewa Mironiuk-Puchalska, E. Kołaczkowska, W. Sas, 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-3-7(12)16-6-4-5(2)10-9(13)8(6)11(14)15/h4H,3H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPUNTYXIJSKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C(=O)NC(=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
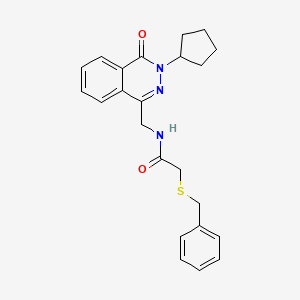
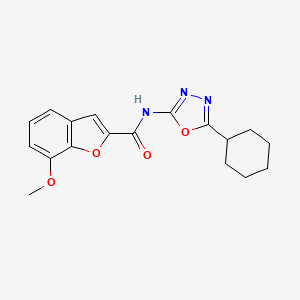
![4-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2557913.png)
![2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide](/img/structure/B2557914.png)

![Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557917.png)
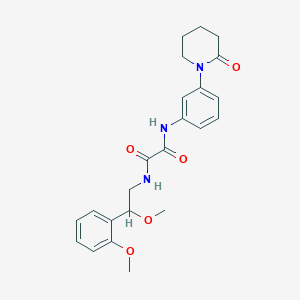

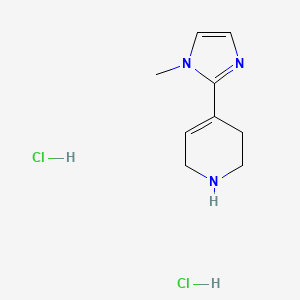
methanone](/img/structure/B2557921.png)
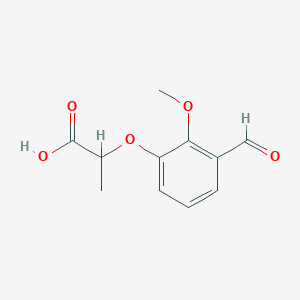
![Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557927.png)
![(6-isobutoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2557928.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2557929.png)
